[Ala16,17,20]-beta-Amyloid (1-28) is a synthetic peptide variant of the beta-amyloid peptide, specifically designed to study its structural and functional properties in relation to Alzheimer's disease. This compound consists of the first 28 amino acids of the beta-amyloid peptide, with alanine substitutions at positions 16, 17, and 20. Beta-amyloid peptides are known for their role in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
Beta-amyloid peptides are derived from the proteolytic processing of amyloid precursor protein. The cleavage occurs through the action of beta-secretase and gamma-secretase enzymes, leading to various lengths of beta-amyloid peptides, including the full-length 42 amino acid variant and shorter fragments like beta-amyloid (1-28) .
Beta-amyloid (1-28) is classified as a neurotoxic peptide involved in neurodegenerative processes. It is primarily studied in the context of Alzheimer's disease due to its aggregation properties and potential to disrupt neuronal function.
The synthesis of [Ala16,17,20]-beta-Amyloid (1-28) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of the peptide.
The three-dimensional structure of beta-amyloid (1-28) reveals a predominantly alpha-helical conformation with a bend at residue 12. The proximity of histidine-13 and lysine-16 on the same face of the helix suggests potential binding interactions with heparan sulfate proteoglycans .
Key structural data includes:
Beta-amyloid (1-28) undergoes various chemical reactions that facilitate its aggregation into fibrillar structures. These include:
The aggregation process is influenced by factors such as pH, temperature, and concentration. For instance, at physiological pH levels, beta-sheet formation is favored, which is critical for amyloid plaque development .
The mechanism by which beta-amyloid (1-28) exerts its effects involves:
Studies indicate that even low concentrations (1 ng/mL) can significantly inhibit cholesterol esterification in human plasma, reflecting its biological impact .
Circular dichroism studies show that the secondary structure is influenced by solvent conditions; alpha-helical structures are favored in certain organic solvents while beta-sheet structures dominate in aqueous solutions .
[Ala16,17,20]-beta-Amyloid (1-28) is utilized in various research applications including:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: